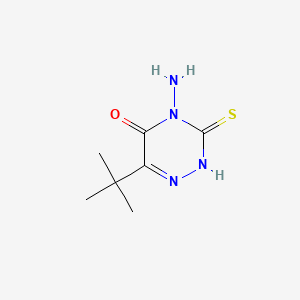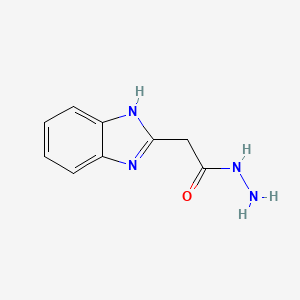![molecular formula C15H16O4 B1269052 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid CAS No. 406470-58-4](/img/structure/B1269052.png)
5-[(4-Isopropylphenoxy)methyl]-2-furoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[(4-Isopropylphenoxy)methyl]-2-furoic acid is a useful research compound. Its molecular formula is C15H16O4 and its molecular weight is 260.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivatives
- Branched-Chain Sugars Synthesis : 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid and its derivatives have been synthesized via Birch reduction methods. These compounds serve as intermediates in the synthesis of complex sugars and furanoside derivatives, which are important in various chemical synthesis processes (Kinoshita & Miwa, 1978).
Chemical Transformations and Reactions
- Anodic Oxidation Studies : The compound has been studied in the context of anodic oxidation reactions, which are significant in understanding the electrochemical properties and reactions of furan derivatives. This research offers insights into the formation of butenolides and keto esters, valuable in organic synthesis (Torii, Tanaka, Ogo, & Yamasita, 1971).
Biocatalysis and Sustainable Chemistry
- Biocatalytic Production of Furandicarboxylic Acid : Research highlights the potential of biocatalytic methods, including enzyme and whole-cell catalysis, for producing 2,5-furandicarboxylic acid (FDCA) from furan derivatives. This process is important for developing sustainable, bio-based polymers like polyethylene 2,5-furandicarboxylate (PEF) (Yuan, Liu, Du, Liu, Wang, & Liu, 2019).
Glycosidase Inhibitory Activities
- Inhibition of Glycosidases : Derivatives of this compound have shown significant inhibitory activities against glycosidases, enzymes involved in carbohydrate metabolism. This suggests potential applications in developing new therapeutic agents (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).
Environmental Applications
- Carboxylation and Furan Fragmentation : Studies on carboxylation and fragmentation of furan derivatives, including this compound, are significant for understanding the chemical behavior under environmental conditions. These insights are crucial for assessing the environmental impact and biodegradation pathways of these compounds (Zawadzki, Luxford, & Kočišek, 2020).
Bio-based Polymers Synthesis
- Synthesis of Bio-based Polymers : The synthesis of furan-2,5-dicarboxylic acid (FDCA) from furoic acid derivatives, including this compound, is a promising route for creating bio-based polymers. These polymers can serve as sustainable alternatives to petroleum-derived materials in various industries (Drault, Snoussi, Paul, Itabaiana, & Wojcieszak, 2020).
Properties
IUPAC Name |
5-[(4-propan-2-ylphenoxy)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-10(2)11-3-5-12(6-4-11)18-9-13-7-8-14(19-13)15(16)17/h3-8,10H,9H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHXCKRZEMAPMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901188379 |
Source


|
| Record name | 5-[[4-(1-Methylethyl)phenoxy]methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901188379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406470-58-4 |
Source


|
| Record name | 5-[[4-(1-Methylethyl)phenoxy]methyl]-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=406470-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[4-(1-Methylethyl)phenoxy]methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901188379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

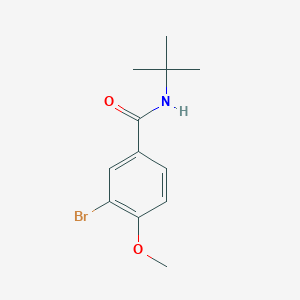




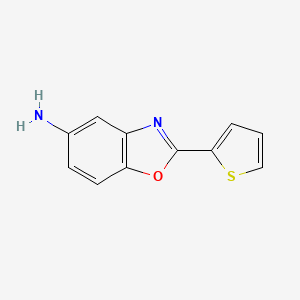

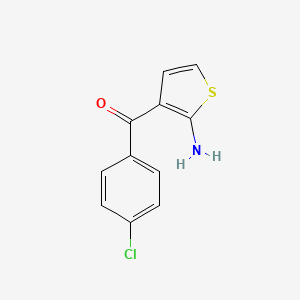
![3,5-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1268993.png)


